molecular formula C11H15ClN2 B186398 1-(3-Chloro-4-methylphenyl)piperazine CAS No. 3606-03-9

1-(3-Chloro-4-methylphenyl)piperazine

Cat. No. B186398
CAS RN: 3606-03-9
M. Wt: 210.7 g/mol
InChI Key: HZENZTPJJXKSDT-UHFFFAOYSA-N
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Patent
US07494992B2

Procedure details

To a mixture of 3-chloro-4-methylaniline (105.5 g, 0.745 mol) and diethanolamine (78.1 g, 0.745 mol) was added slowly with stirring and cooling, concentrated hydrochloric acid (c.a. 100 ml) to adjust the reaction mixture to pH 7. The reaction mixture was heated to remove water (66 ml), after standing for 18 h the mixture was heated to 240° C. for 6 h. Sodium hydroxide (5N, solution, 236 ml) was added and the product was extracted with chloroform (4×100 ml). The combined organic extracts were concentrated to give a red oil which was purified by distillation to give the title compound (107.0 g, 68%)
Quantity
105.5 g
Type
reactant
Reaction Step One
Quantity
78.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[CH3:9])[NH2:5].[NH:10]([CH2:14][CH2:15]O)[CH2:11][CH2:12]O>Cl>[Cl:1][C:2]1[CH:3]=[C:4]([N:5]2[CH2:15][CH2:14][NH:10][CH2:11][CH2:12]2)[CH:6]=[CH:7][C:8]=1[CH3:9]

Inputs

Step One
Name
Quantity
105.5 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1C
Name
Quantity
78.1 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
to remove water (66 ml)
ADDITION
Type
ADDITION
Details
Sodium hydroxide (5N, solution, 236 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with chloroform (4×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated
CUSTOM
Type
CUSTOM
Details
to give a red oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by distillation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 107 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.